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Compound of Interest

Compound Name: Antibacterial agent 54

Cat. No.: B14765821 Get Quote

Introduction

Antibacterial agent 54, identified as the sodium salt of (2S,5R)-7-oxo-6-(sulfooxy)-1,6-

diazabicyclo[3.2.1]octane-2-carboxamide and more commonly known as Avibactam sodium, is

a potent β-lactamase inhibitor. It is a crucial component in combination therapies designed to

combat infections caused by multidrug-resistant bacteria. This technical guide provides a

comprehensive overview of the synthesis pathway for Antibacterial Agent 54, including

detailed experimental protocols, quantitative data, and a visual representation of the synthetic

route. This document is intended for researchers, scientists, and professionals in the field of

drug development.

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Antibacterial
Agent 54, based on representative laboratory-scale procedures.
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Step
Starting
Material

Reagents
and
Solvents

Reaction
Conditions

Product Yield (%)

1

(2S,5R)-6-

(benzyloxy)-7

-oxo-1,6-

diaza-

bicyclo[3.2.1]

octane-2-

carboxylic

acid

DIPEA,

EDCI, HOBT,

NH4Cl, DMF

Room

temperature,

17 hours

(2S,5R)-6-

(benzyloxy)-7

-oxo-1,6-

diaza-

bicyclo[3.2.1]

octane-2-

carboxamide

80

2

(2S,5R)-6-

(benzyloxy)-7

-oxo-1,6-

diaza-

bicyclo[3.2.1]

octane-2-

carboxamide

10%

Palladium on

Carbon,

Methanol

Hydrogenatio

n

(2S,5R)-6-

hydroxy-7-

oxo-1,6-

diaza-

bicyclo[3.2.1]

octane-2-

carboxamide

Not specified

in detail,

typically high

3

(2S,5R)-6-

hydroxy-7-

oxo-1,6-

diaza-

bicyclo[3.2.1]

octane-2-

carboxamide

Pyridine-

sulfur trioxide

complex,

Pyridine

0°C to room

temperature

(2S,5R)-7-

oxo-6-

(sulfooxy)-1,6

-diaza-

bicyclo[3.2.1]

octane-2-

carboxamide

Not specified

in detail

4

(2S,5R)-7-

oxo-6-

(sulfooxy)-1,6

-diaza-

bicyclo[3.2.1]

octane-2-

carboxamide

Sodium

bicarbonate

or other

sodium salt

Aqueous

solution

Room

temperature

Sodium

(2S,5R)-7-

oxo-6-

(sulfooxy)-1,6

-diaza-

bicyclo[3.2.1]

octane-2-

carboxamide

(Antibacterial

Agent 54)
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Experimental Protocols
The synthesis of Antibacterial Agent 54 is a multi-step process involving the formation of the

core bicyclic structure, followed by deprotection and sulfation. The detailed experimental

procedures for each key step are outlined below.

Step 1: Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-

carboxamide

This step involves the amidation of the carboxylic acid precursor.

To a solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid

(5.0 g, 18.1 mmol) in dimethylformamide (DMF, 60 mL) at room temperature, N,N-

Diisopropylethylamine (DIPEA, 5.8 mL, 36.2 mmol), 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDCI, 5.2 g, 27.2 mmol), 1-Hydroxybenzotriazole

(HOBT, 3.7 g, 27.2 mmol), and ammonium chloride (NH4Cl, 1.94 g, 36.2 mmol) are added.

[1]

The reaction mixture is stirred for 17 hours at room temperature.[1]

Upon completion, the reaction mixture is diluted with ice water (100 mL) and extracted with

ethyl acetate (3 x volumes).[1]

The combined organic layers are dried over anhydrous sodium sulfate and concentrated

under reduced pressure.[1]

The crude product is purified by silica gel column chromatography (eluent: 2:1 ethyl

acetate/petroleum ether) to yield (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-

bicyclo[3.2.1]octane-2-carboxamide as a white solid (4.0 g, 80% yield).[1]

Step 2: Synthesis of (2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide

This step involves the debenzylation of the protected intermediate.

(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide is dissolved in

methanol.

10% Palladium on carbon is added to the solution.
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The mixture is subjected to hydrogenation (e.g., using a hydrogen balloon or a Parr

hydrogenator) until the reaction is complete, as monitored by a suitable technique like thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

The catalyst is removed by filtration through a pad of Celite.

The filtrate is concentrated under reduced pressure to yield (2S,5R)-6-hydroxy-7-oxo-1,6-

diaza-bicyclo[3.2.1]octane-2-carboxamide.

Step 3: Synthesis of (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide

This is the sulfation step to introduce the sulfate group.

(2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide is dissolved in

pyridine.

The solution is cooled to 0°C.

Pyridine-sulfur trioxide complex is added portion-wise, maintaining the temperature at 0°C.

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is

complete.

The reaction is quenched by the addition of water.

The product, (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide, is

typically used in the next step without extensive purification.

Step 4: Synthesis of Sodium (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-

carboxamide (Antibacterial Agent 54)

The final step is the formation of the sodium salt.

The aqueous solution of (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-

carboxamide from the previous step is neutralized by the addition of a suitable sodium base,

such as sodium bicarbonate, until the pH is neutral.
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The resulting solution is then lyophilized or subjected to other suitable isolation techniques to

afford the final product, Antibacterial Agent 54, as a solid.

Visualizations
Synthesis Pathway of Antibacterial Agent 54

Step 1: Amidation Step 2: Debenzylation Step 3: Sulfation Step 4: Salt Formation
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Caption: Synthetic route to Antibacterial Agent 54.

Experimental Workflow
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Caption: Overall experimental workflow for the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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